

Commercial availability and suppliers of Ertugliflozin-d9.

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Compound of Interest					
Compound Name:	Ertugliflozin-d9				
Cat. No.:	B12383401	Get Quote			

Ertugliflozin-d9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical applications of **Ertugliflozin-d9**. This deuterated analog of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), serves as an invaluable tool in pharmacokinetic and metabolic studies.

Commercial Availability and Suppliers

Ertugliflozin-d9 is commercially available from a number of specialized chemical suppliers. Researchers can procure this stable isotope-labeled compound for use as an internal standard in quantitative bioanalytical assays. The table below summarizes the key quantitative data from prominent suppliers.

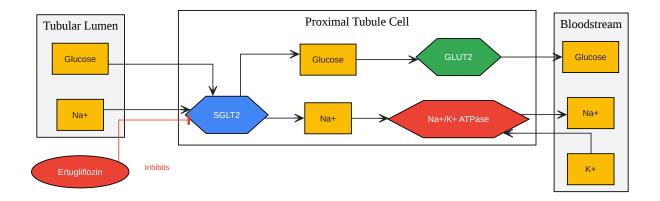


Supplier	Catalog Number	Purity	Formulation	Storage
MedChemExpres s	HY-15461S1	>98%	Solid	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Cayman Chemical	Not explicitly listed for d9 variant. Ertugliflozin (Item No. 21507) is available.	≥98%	Crystalline Solid	-20°C
Toronto Research Chemicals (TRC)	E635092	Not specified	Not specified	Not specified
Selleck Chemicals	Not explicitly listed for d9 variant. Ertugliflozin (Cat. No. S5413) is available.	≥99% (HPLC)	Solid	Room temperature for 2 years.

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By blocking this transporter, Ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[2][3]





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Mechanism of Ertugliflozin via SGLT2 Inhibition.

Experimental Protocols

Ertugliflozin-d9 is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ertugliflozin in biological matrices.

Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Ertugliflozin and can be applied using **Ertugliflozin-d9** as the internal standard.

- 1. Materials and Reagents:
- Ertugliflozin analytical standard
- Ertugliflozin-d9 (Internal Standard, IS)
- Human plasma (with anticoagulant)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 2. Preparation of Stock and Working Solutions:
- Ertugliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ertugliflozin in methanol.
- Ertugliflozin-d9 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ertugliflozin-d9 in methanol.
- Working Solutions: Prepare serial dilutions of the Ertugliflozin stock solution in 50% methanol
 to create calibration standards. Prepare a working solution of Ertugliflozin-d9 (e.g., 100
 ng/mL) in 50% methanol.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add 20 μL of the **Ertugliflozin-d9** working solution.
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 4. LC-MS/MS Conditions:

Foundational & Exploratory



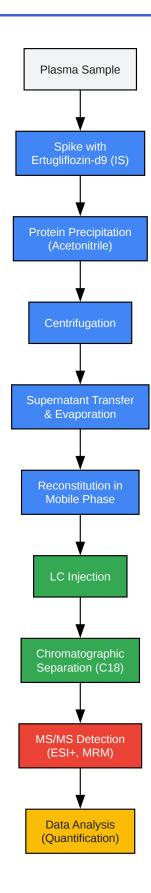


- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Ertugliflozin: Monitor the appropriate precursor to product ion transition.
 - Ertugliflozin-d9: Monitor the appropriate precursor to product ion transition (shifted by +9
 Da).

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Ertugliflozin to Ertugliflozind9 against the concentration of the calibration standards.
- Determine the concentration of Ertugliflozin in the plasma samples from the calibration curve.





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LC-MS/MS Experimental Workflow for Ertugliflozin Quantification.



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